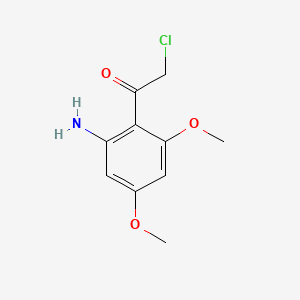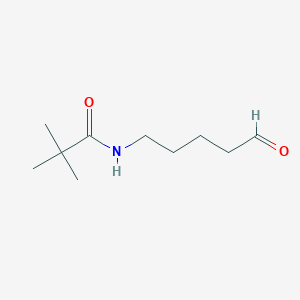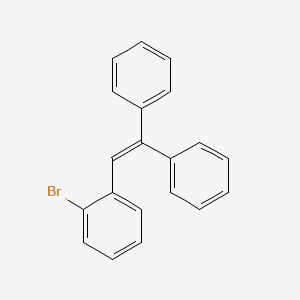
8-(3-Octyl-2-oxiranyl)-1-octanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Octyl-2-oxiranyl)-1-octanol is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Octyl-2-oxiranyl)-1-octanol typically involves the epoxidation of an unsaturated precursor. One common method is the epoxidation of 8-octene-1-ol using a peracid such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting epoxide is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as titanium silicalite-1 (TS-1) can enhance the efficiency of the epoxidation process, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
8-(3-Octyl-2-oxiranyl)-1-octanol undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidation using reagents like hydrogen peroxide or peracids, leading to the formation of diols.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can attack the carbon atoms, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like molybdenum or tungsten compounds.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Diols: Formed by the oxidation of the oxirane ring.
Alcohols: Formed by the reduction of the oxirane ring.
Substituted Products: Formed by nucleophilic substitution at the oxirane ring.
Applications De Recherche Scientifique
8-(3-Octyl-2-oxiranyl)-1-octanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 8-(3-Octyl-2-oxiranyl)-1-octanol involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in drug design and development, where the compound can be used to modify proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(3-Octyl-2-oxiranyl)octanoic acid
- Methyl 8-(3-Octyl-2-oxiranyl)octanoate
- Allyl 8-(3-Octyl-2-oxiranyl)octanoate
Uniqueness
8-(3-Octyl-2-oxiranyl)-1-octanol is unique due to the presence of both an oxirane ring and a hydroxyl group in its structure. This combination imparts distinct reactivity and makes it a versatile compound for various applications. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it suitable for use in diverse environments.
Propriétés
Numéro CAS |
4482-22-8 |
|---|---|
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
8-(3-octyloxiran-2-yl)octan-1-ol |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-8-11-14-17-18(20-17)15-12-9-6-7-10-13-16-19/h17-19H,2-16H2,1H3 |
Clé InChI |
FAEAERQPRQJZOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C(O1)CCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)
![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)
![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)





![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)



![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)

